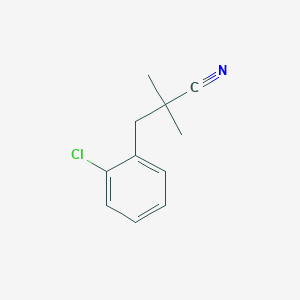
5-(3-Chlor-4-methoxyphenyl)pyridin-2-amin
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and an amine group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Mode of Action
Based on the known action of similar compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired effects.
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may disrupt the normal functioning of the mitochondria, leading to the desired effects .
Biochemische Analyse
Biochemical Properties
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites .
Temporal Effects in Laboratory Settings
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine within cells and tissues are important for its activity and function. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-chloro-4-methoxyphenyl bromide), organoboron compound (e.g., pyridin-2-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Chloro-4-methoxyphenyl)pyridin-3-amine: Similar structure but with the amine group at the 3-position.
5-(3-Chloro-4-methoxyphenyl)pyridin-4-amine: Similar structure but with the amine group at the 4-position.
5-(3-Chloro-4-methoxyphenyl)pyridin-5-amine: Similar structure but with the amine group at the 5-position.
Uniqueness
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMJGDILOLAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)





![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)




![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
